molecular formula C16H15N5O4S B2969026 2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid CAS No. 638136-64-8

2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid

Cat. No. B2969026
CAS RN: 638136-64-8
M. Wt: 373.39
InChI Key: VTVWTZFYBVVYTF-FBCYGCLPSA-N
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Description

2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid is a useful research compound. Its molecular formula is C16H15N5O4S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Chemical reactions involving 3-(benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one and its derivatives have shown the potential for antimicrobial and antiviral activities. These compounds were synthesized through various chemical reactions, including acetylation, hydrazinolysis, and reaction with ethyl bromoacetate. Ultrasound irradiation was utilized to achieve better yields and shorter reaction times, indicating an efficient method for the synthesis of these compounds with potential biological activities (Badahdah, Hamid, & Noureddin, 2015).

Anticancer and Antimicrobial Properties

  • The stereoselective synthesis of 2-(2,4-dinitrophenyl)hydrazono- and (2-tosylhydrazono)-4-oxo-thiazolidine derivatives revealed significant broad anticancer activity, especially against different leukemia and colon cancer cell lines. This synthesis showcases the potential of these compounds in cancer research, highlighting their role in exploring new treatments for various types of cancers (Hassan et al., 2020).

Anti-inflammatory Applications

  • A series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives were synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. These compounds showed promising anti-inflammatory activity, offering insights into the development of new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).

Fluorescence and Chemical Sensing

  • The synthesis and characterization of a new fluorescent compound based on 2-(5-((3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid showed good selectivity to Co2+, indicating its potential as a fluorescent chemical sensor for Co2+. This discovery opens new avenues for the development of selective chemical sensors for metal ions (Rui-j, 2013).

properties

IUPAC Name

2-[[2-[(2E)-2-[(E)-1H-indol-3-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c22-13(18-8-14(23)24)5-12-15(25)20-16(26-12)21-19-7-9-6-17-11-4-2-1-3-10(9)11/h1-4,6-7,12,17H,5,8H2,(H,18,22)(H,23,24)(H,20,21,25)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVWTZFYBVVYTF-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NN=C3NC(=O)C(S3)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid

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